molecular formula C11H14N2O4S B465958 Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate CAS No. 328025-21-4

Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate

Cat. No. B465958
CAS RN: 328025-21-4
M. Wt: 270.31g/mol
InChI Key: NAIMCCGZUZFUHB-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate is a chemical compound with the molecular formula C11H14N2O4S . It has a molecular weight of 242.26 . The IUPAC name for this compound is 4-oxo-4-[2-(2-thienylcarbonyl)hydrazino]butanoic acid .


Molecular Structure Analysis

The compound crystallizes from ethanol as translucent light yellow thin plates . They are monoclinic, with space group P21/c, and unit cell parameters a = 8.846 (6), b = 20.734 (14), c = 7.583 (5) Å, β = 95.743 (13)°, V = 1383.8 (16) Å3 . Three hydrogen bonds and two intermolecular π-interaction perpendiculars to the hydrogen bonds patterns are observed in the crystal structure .

properties

IUPAC Name

ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-2-17-10(15)6-5-9(14)12-13-11(16)8-4-3-7-18-8/h3-4,7H,2,5-6H2,1H3,(H,12,14)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIMCCGZUZFUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NNC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate

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